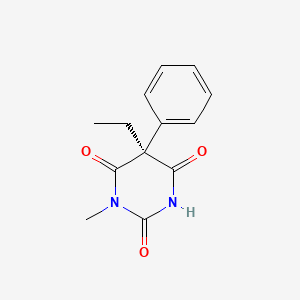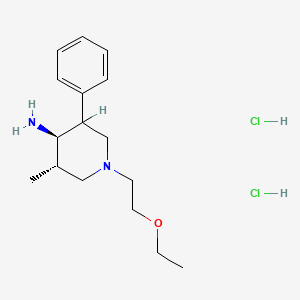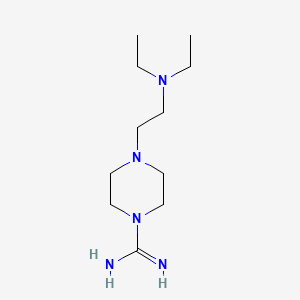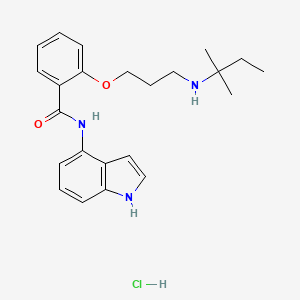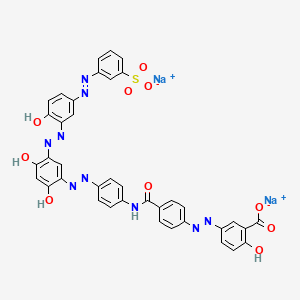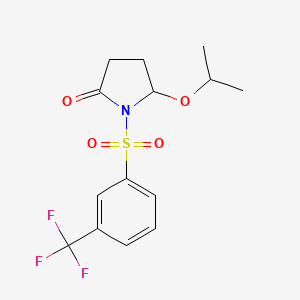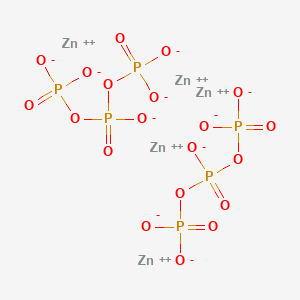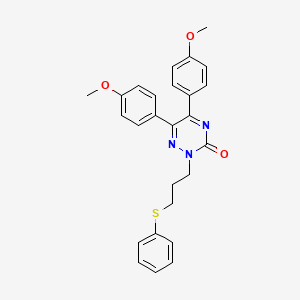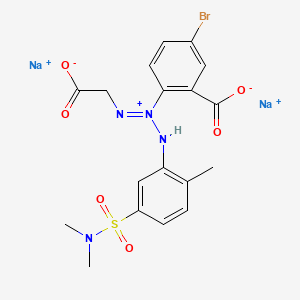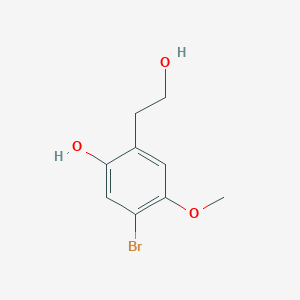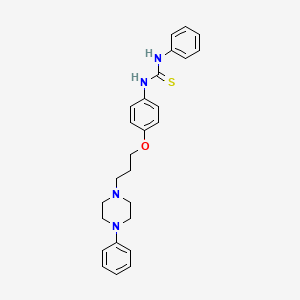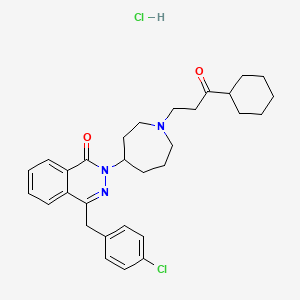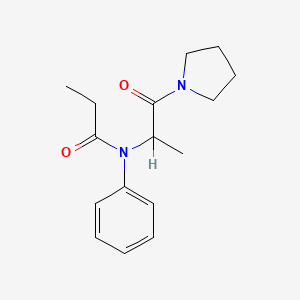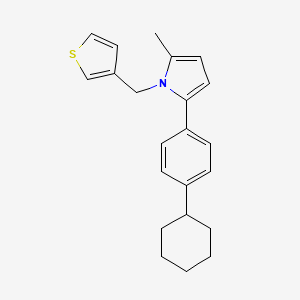
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)-: is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of a cyclohexylphenyl group, a methyl group, and a thienylmethyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For example, the reaction between a substituted aniline and a diketone can lead to the formation of the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient production.
化学反応の分析
Types of Reactions
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学的研究の応用
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用機序
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole, 2-phenyl-5-methyl-1-(3-thienylmethyl)-
- 1H-Pyrrole, 2-(4-methylphenyl)-5-methyl-1-(3-thienylmethyl)-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(2-thienylmethyl)-
Uniqueness
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- is unique due to the presence of the cyclohexylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91306-89-7 |
|---|---|
分子式 |
C22H25NS |
分子量 |
335.5 g/mol |
IUPAC名 |
2-(4-cyclohexylphenyl)-5-methyl-1-(thiophen-3-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H25NS/c1-17-7-12-22(23(17)15-18-13-14-24-16-18)21-10-8-20(9-11-21)19-5-3-2-4-6-19/h7-14,16,19H,2-6,15H2,1H3 |
InChIキー |
WBDPQWLRZZSNLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1CC2=CSC=C2)C3=CC=C(C=C3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


